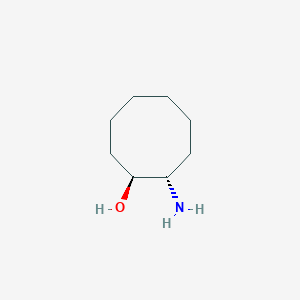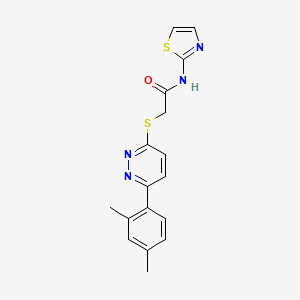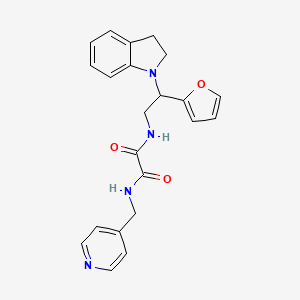![molecular formula C25H28N6O4 B2992421 2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one CAS No. 1242963-57-0](/img/structure/B2992421.png)
2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a dihydroisoquinoline, a carbonyl group, a phenyl group, a pyrrolidinyl group, and a pyridazinone group . These groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound isn’t available, compounds with similar structures are often synthesized using multi-component reactions . For example, dihydroisoquinolines can be synthesized using a modified Strecker reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several ring structures. The dihydroisoquinoline and pyridazinone groups would contribute to the rigidity of the molecule, while the pyrrolidinyl group could introduce some flexibility .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the dihydroisoquinoline could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the carbonyl group could increase the compound’s polarity, potentially affecting its solubility in various solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The synthesis of compounds structurally related to 2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one involves complex chemical reactions that yield a variety of derivatives with potential applications in medicinal chemistry and materials science. For instance, the synthesis of new series of pyridine and fused pyridine derivatives has been explored, demonstrating the chemical versatility and potential utility of these compounds in developing novel therapeutic agents and materials with unique properties (Al-Issa, 2012).
Potential Pharmacological Applications
Structurally related compounds have been investigated for their pharmacological potential, including the development of novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents. This research highlights the potential of these compounds in contributing to new treatments for inflammation and pain (Farag et al., 2012).
Applications in Material Science
The compound and its derivatives show promise in material science, particularly in the development of electrochromic materials and devices. Research into ultrahigh electron-deficient pyrrolo-acenaphtho-pyridazine-dione based donor–acceptor conjugated polymers for electrochromic applications has demonstrated their potential in creating devices with reversible color changes, highlighting the material's utility in advanced technology applications (Cho et al., 2015).
Advanced Organic Synthesis Techniques
Advanced organic synthesis techniques play a crucial role in the development of these compounds. The research includes the exploration of C-H functionalization of cyclic amines through redox-annulations with α,β-unsaturated carbonyl compounds, showcasing innovative approaches to creating complex molecular structures with potential applications in various fields of chemistry (Kang et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[2-(benzylamino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-butan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O4/c1-3-17(2)27-21(32)13-14-29-23(34)19-11-7-8-12-20(19)31-24(29)28-30(25(31)35)16-22(33)26-15-18-9-5-4-6-10-18/h4-12,17H,3,13-16H2,1-2H3,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARWFGNWNLROHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2992342.png)

![3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2992344.png)

![2-[2-(Methoxycarbonyl)phenyl]acetic acid](/img/structure/B2992349.png)

![2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2992352.png)
![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2992354.png)


![3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2992357.png)
